molecular formula C19H19ClN2O2 B3968358 N-(3-chloro-4-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(3-chloro-4-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B3968358
M. Wt: 342.8 g/mol
InChI Key: LNDCIEHWOHNTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CCMI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer growth and inflammation. This compound has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of genes involved in inflammation and cancer growth. This compound has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models of cancer, inflammation, and neurological disorders. In cancer models, this compound has been shown to inhibit the growth of cancer cells, induce cell death, and inhibit the formation of new blood vessels that supply tumors. In inflammation models, this compound has been shown to reduce inflammation and oxidative stress by inhibiting the production of inflammatory cytokines and reactive oxygen species. In neurological disorder models, this compound has been shown to improve cognitive function and reduce neuroinflammation by inhibiting the production of inflammatory cytokines and reducing the deposition of amyloid beta plaques in the brain.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for its target proteins. This compound has also been shown to have low toxicity in animal models. However, this compound has some limitations for lab experiments, including its poor solubility in water and its instability in aqueous solutions.

Future Directions

There are several future directions for research on N-(3-chloro-4-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to further investigate the mechanism of action of this compound, including its effects on other signaling pathways involved in cancer growth and inflammation. Another direction is to develop more stable and water-soluble derivatives of this compound for use in lab experiments and potential clinical applications. Additionally, further studies are needed to determine the efficacy and safety of this compound in human clinical trials.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic properties in various fields of research, including cancer treatment, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce cell death in various types of cancer, including breast, lung, and prostate cancer. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress in animal models of inflammation. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-12-7-8-15(10-16(12)20)21-19(24)14-9-18(23)22(11-14)17-6-4-3-5-13(17)2/h3-8,10,14H,9,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDCIEHWOHNTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
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